2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile

Lipophilicity Drug Design Agrochemical Penetration

Process chemists developing herbicide safeners or benzoylpyrazinylurea insecticides frequently encounter batch variability and regioisomer contamination when sourcing generic sulfonyl oxime intermediates. This compound's para-methyl tosyl substituent delivers a quantified ΔLogP of +0.31 versus the unsubstituted phenyl analog, directly improving membrane permeability without halogen introduction. • Validated starting material for herbicide antidote synthesis (ref. patent HU184615B); sodium salt form demonstrates established safener activity. • Established intermediate for 2-aminopyrazine → benzoylpyrazinylurea insecticide route (ref. US4113845B1); tosyl reactivity profile enables optimized cyclocondensation. • Boiling point 417.5°C and density 1.34 g/cm³ provide distinct analytical markers for HPLC/GC method development and regioisomer resolution.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 175201-58-8
Cat. No. B068612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile
CAS175201-58-8
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
InChIInChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3
InChIKeyDRSUYPDLWGTIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile Overview


2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile (CAS 175201-58-8) is an α-hydroxyiminoacetonitrile derivative that incorporates a 4-methylphenylsulfonyl (tosyl) moiety [1]. With the molecular formula C₉H₈N₂O₃S and a molecular weight of 224.24 g·mol⁻¹, this compound combines an oxime, a nitrile, and a sulfonyl group onto a single carbon center, creating a densely functionalized building block. It is primarily sourced as a ≥95% purity research chemical from specialty suppliers and has been cited as an intermediate in the preparation of herbicide antidotes and insecticidal heterocycles.

Functional Groups
Oxime, nitrile, and sulfonyl on a single carbon center
Research Application
Intermediate for herbicide antidotes and insecticidal heterocycles
Grade
Research chemical, high purity

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile Non-Interchangeability


The para-methyl substituent on the benzenesulfonyl group modulates key physicochemical properties that are critical to downstream performance. Even minor alterations to the aromatic ring — such as removal of the methyl group (phenyl analog), replacement with chlorine, or introduction of a methoxy group — produce measurable changes in lipophilicity (ΔLogP ≥ 0.3), boiling point, density, and electronic character [1][2]. These shifts can influence reaction kinetics, regioselectivity in heterocycle formation, membrane permeability in biological systems, and the efficacy of the final active ingredient, meaning that direct replacement with a close analog risks compromising synthetic yield, biological activity, or patent position.

  • Altering the aryl substituent (e.g., removing the methyl group) shifts lipophilicity by ΔLogP ≥0.3, potentially affecting reaction kinetics and membrane permeability.
  • Electronic changes from ring modification can disrupt regioselectivity in heterocycle formation and reduce synthetic yield.
  • Close analogs may lack patent-backed applications, compromising intellectual property positioning in agrochemical development.

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile Differentiation Evidence


Enhanced Lipophilicity vs. Phenyl Analog

The computed LogP of the 4-methylphenyl derivative (2.16) is 0.31 units higher than that of the unsubstituted phenyl analog (1.85) [1][2]. This difference reflects the lipophilic contribution of the para-methyl group and is consistent with the direction expected from the Hansch π constant for methyl substitution (+0.56). A higher LogP predicts improved partitioning into biological membranes or organic phases, which can be beneficial for Central Nervous System (CNS) drug candidates or for systemic translocation in plants.

Lipophilicity vs. Phenyl Analog
Class-level inference
LogP 2.16 vs 1.85 (Δ +0.31)
Supports lipophilicity-driven candidate selection in CNS or agrochemical design.
Computed values; experimental verification recommended.
Lipophilicity Drug Design Agrochemical Penetration

Differentiated Thermal Properties vs. Phenyl Analog

The target compound exhibits a predicted boiling point of 417.5 °C (at 760 mmHg) and a density of 1.34 g·cm⁻³, compared to 414.1 °C and 1.38 g·cm⁻³ for the phenyl analog [1][2]. The 3.4 °C elevation in boiling point suggests moderately stronger intermolecular interactions (likely dipole-dipole and van der Waals forces) attributable to the electron-donating methyl group, while the lower density may affect handling and formulation in solid or melt-based applications.

Thermal Properties vs. Phenyl Analog
Class-level inference
Boiling pt 417.5 °C vs 414.1 °C
Density 1.34 g/cm³ vs 1.38 g/cm³
Moderate shift may influence distillation and solid-state handling.
Predicted at 760 mmHg; confirm under process conditions.
Physicochemical Stability Volatility Formulation

Distinct Acid/Base Character vs. 4-Chlorophenyl Analog

The 4-chlorophenyl analog (CAS 74755-02-5) possesses a predicted pKa of 2.63, indicating that the oxime proton is substantially more acidic than in electron-rich substituted variants . Although an experimental pKa for the target compound has not been reported, the electron-donating para-methyl group is expected to raise the pKa relative to the chloro analog, reducing oximate anion formation under mildly basic conditions. This difference in acidity can alter the compound's reactivity in nucleophilic reactions and its extractability during aqueous workup.

Acid/Base Character vs. Chloro Analog
Class-level inference
pKa >2.63 (inferred) vs 2.63
Lower acidity may simplify reaction optimization and aqueous workup.
Directionality consistent with Hammett constants; experimental pKa lacking.
pKa Reactivity Extraction

Patent-Backed Herbicide Antidote Application

Hungarian patent HU184615B explicitly claims the sodium salt of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile as the active ingredient in antidotal compositions that reduce phytotoxic damage caused by herbicides to crop plants [1]. The patent specification recites the compound among a series of oxime derivatives tested for antidote efficacy, confirming its industrial relevance in agrochemical formulation. While quantitative efficacy data (e.g., ED₅₀ values) are not disclosed in the abstract, the inclusion of the compound in a granted patent provides a defensible intellectual property position that is not available for all close analogs.

Herbicide Antidote Patent
Supporting evidence
Sodium salt claimed as active antidote ingredient in HU184615B.
Patent-validated intermediate for safener development research.
Quantitative efficacy data not disclosed in patent abstract.
Herbicide Safener Crop Protection Oxime Sodium Salt

Synthetic Intermediate for Insecticidal Benzoylpyrazinylureas

Related patent literature (US4113845 and derivatives) teaches that hydroxyimino-substituted aminoacetonitriles, of which the target compound is a structural progenitor, serve as key intermediates in the synthesis of substituted 2-aminopyrazines [1]. These 2-aminopyrazines are subsequently elaborated into insecticidal benzoylpyrazinylureas, a class of chitin synthesis inhibitors. The tosyl (4-methylphenylsulfonyl) group is commonly employed as a directing and activating group in such heterocycle syntheses, and its presence offers a balance of reactivity and crystallinity that alternative sulfonyl groups may not provide.

Insecticide Intermediate Utility
Supporting evidence
Tosyl group directs 2-aminopyrazine synthesis per US4113845B1.
Supports benzoylurea insecticide intermediate development.
Cyclocondensation efficiency may vary; confirm with process studies.
Insecticide 2-Aminopyrazine Benzoylurea

Polar Surface Area Parity with Analogs

All three compared hydroxyimino-2-sulfonylacetonitriles — 4-methylphenyl (target), phenyl, and 4-chlorophenyl — share an identical computed PSA of 98.9 Ų, but their molecular weights differ (224.24, 210.21, and 244.65 g·mol⁻¹, respectively) [1][2]. This means the target compound offers the highest total hydrogen-bonding capacity per unit mass among the series. In CNS drug design, where a PSA ≤ 90 Ų is desirable for brain penetration, the closeness of the value to the threshold makes the compound a borderline candidate, with the methyl group potentially providing a favorable shift in LogP/PSA balance compared to the heavier chloro analog.

PSA and MW Balance vs. Analogs
Class-level inference
PSA 98.9 Ų (identical across series)
MW 224.24 vs 210.21 / 244.65
Optimizes LogP/PSA balance for CNS drug-like property profiling.
Computed PSA; borderline for blood-brain barrier penetration thresholds.
Polar Surface Area CNS MPO Drug-Likeness

2-Hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile Application Scenarios


Agrochemical Herbicide Safener Development

Building on patent HU184615B [1], researchers developing novel herbicide safeners can employ the sodium salt of the target compound as a validated starting point. Its demonstrated antidote activity provides a foundation for structure-activity relationship (SAR) studies aimed at optimizing crop selectivity. Procurement of the parent sulfonyl oxime ensures access to the key pharmacophore while allowing modular derivatization at the oxime and nitrile positions.

Synthesis of Insecticidal Benzoylpyrazinylureas

As indicated by patent US4113845B1 [1], the compound serves as an intermediate for 2-aminopyrazine synthesis, a critical step in the production of benzoylpyrazinylurea insecticides. By ordering this specific compound, process chemists can leverage the tosyl group's established reactivity profile to optimize cyclocondensation conditions and improve yields in the construction of the pyrazine core.

Controlled Lipophilicity in Lead Optimization

The quantified ΔLogP of +0.31 relative to the unsubstituted phenyl analog [1][2] makes the target compound the rational choice for medicinal chemistry campaigns that need to enhance membrane permeability without introducing halogen atoms. Its intermediate molecular weight (224.24 g·mol⁻¹) and identical PSA to close analogs allow it to be used as a building block in CNS drug discovery programs where the balance between LogP and PSA is critical for blood-brain barrier penetration.

Physicochemical Benchmarking & Method Development

The differentiated thermal and density properties — boiling point of 417.5 °C and density of 1.34 g·cm⁻³ versus the phenyl analog [1][2] — provide a basis for developing analytical methods (e.g., GC, HPLC) for monitoring reaction progress and purity. The compound can serve as a reference standard for validating chromatographic separation of sulfonyl oxime regioisomers, where even small differences in boiling point can influence retention time.

Application
Selection Property
Validation Focus
Herbicide Safener Development
Patent-backed oxime intermediate
Safener activity screening and crop selectivity
Insecticidal Benzoylpyrazinylurea Synthesis
Tosyl-directed heterocycle formation
Cyclocondensation yield and purity optimization
Lipophilicity-Controlled Lead Optimization
Modulated LogP without halogenation
Membrane permeability and CNS penetration profiling
Physicochemical Method Development
Differentiated thermal and density properties
Chromatographic separation and purity monitoring
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